![molecular formula C6H3BrClN3 B1446694 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1784176-14-2](/img/structure/B1446694.png)

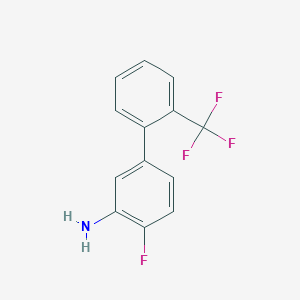

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine

Descripción general

Descripción

“2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They have been found to have wide applications in drug design .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . A more environmentally friendly method uses PIFA (PhI(OCOCF3)2) and I2/KI . A convenient synthesis of 1,5-fused 1,2,4-triazoles from readily available N-arylamidines is efficiently promoted by chloramine-T through direct metal-free oxidative N-N bond formation .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . 4,6-Dinitro[1,2,4]triazolo[1,5-a]pyridines can be obtained by oxidizing N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with Pb(OAc)4 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine: is a compound with potential applications in medicinal chemistry due to its structural similarity to bioactive heterocycles. It can act as a precursor for synthesizing compounds with pharmacological activities, such as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These inhibitors are crucial in developing treatments for diseases like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Science

In material science, this compound can be used to create novel electron acceptors for constructing deep-blue bipolar fluorescent emitters. Such emitters are essential for developing advanced OLED devices with high photoluminescence quantum yields, which are significant for display and lighting technologies .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the synthesis of fused heterocyclic compounds. Its utility in catalyst-free, additive-free, and eco-friendly methods under microwave conditions makes it valuable for green chemistry approaches .

Pharmaceutical Research

Pharmaceutical research leverages this compound for the design and synthesis of new drugs. It has been used in the development of dual inhibitors that provide effective antithrombotic agents, which are vital in treating blood clot-related conditions .

Biochemistry

In biochemistry, the compound’s derivatives are recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. This is due to their interaction with fatty acid-binding proteins (FABPs), which play a role in metabolic and inflammatory pathways .

Analytical Chemistry

Analytical chemistry may utilize this compound in the development of analytical standards and reagents. Its well-defined structure and stability under various conditions make it suitable for use as a reference compound in chromatographic analyses .

Antibacterial Research

Derivatives of this compound have shown significant antibacterial activity, making them a point of interest in the search for new antimicrobial agents. The ongoing battle against drug-resistant bacteria underscores the importance of such research .

Antifungal Research

The compound’s derivatives have been evaluated for their antifungal activity, particularly against species like Cryptococcus and Candida. This is crucial in the context of increasing fungal infections and resistance to existing antifungal drugs .

Direcciones Futuras

Triazolopyridines have found wide applications in drug design and are part of efficient light-emitting materials for phosphorescent OLED devices . A recent study has also reported the use of [1,2,4]triazolo[1,5-a]pyridine as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter . These suggest that “2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds may have potential applications in the fields of medicinal chemistry and material science.

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction in cells .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, as a JAK inhibitor, it could prevent the action of Janus kinases, a family of enzymes that play a key role in the signal transduction of cytokines, thus modulating immune responses .

Biochemical Pathways

Based on its potential targets, it could be inferred that it may affect pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects of these pathways could include modulation of immune responses, cellular metabolism, and cell proliferation .

Result of Action

Based on the potential targets and pathways, it could be inferred that the compound may have anti-inflammatory effects, modulate immune responses, and potentially have effects on cell proliferation .

Propiedades

IUPAC Name |

2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-9-5-3-1-2-4(8)11(5)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOSNQBWLHQYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)

![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)